Fmoc-PEG5-NHS ester

Catalog No.
S528296
CAS No.
1402080-11-8
M.F
C32H40N2O11
M. Wt
628.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-PEG5-NHS ester

CAS Number

1402080-11-8

Product Name

Fmoc-PEG5-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C32H40N2O11

Molecular Weight

628.68

InChI

InChI=1S/C32H40N2O11/c35-29-9-10-30(36)34(29)45-31(37)11-13-39-15-17-41-19-21-43-22-20-42-18-16-40-14-12-33-32(38)44-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23H2,(H,33,38)

InChI Key

YYYFZVKBZSMQTP-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

solubility

Soluble in DMSO

Synonyms

Fmoc-PEG5-NHS ester

The exact mass of the compound Fmoc-PEG5-NHS ester is 628.2632 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Fmoc protecting group: This group protects a primary amine, allowing for further manipulation and controlled release of the amine functionality. After conjugation, the Fmoc group can be cleaved under basic conditions to expose a free amine for subsequent reactions [].
  • PEG spacer: The poly(ethylene glycol) (PEG) spacer is a hydrophilic chain that increases the water solubility of the conjugated molecule. This is particularly important for biological applications where water solubility is crucial for cellular uptake and biocompatibility []. The number 5 refers to the average number of ethylene glycol units in the PEG spacer, indicating a spacer length of about five units.
  • NHS ester: N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily reacts with primary amines on biomolecules like proteins, peptides, and oligonucleotides. This allows for the formation of stable amide bonds between the Fmoc-PEG5-NHS ester and the target molecule [].

Protein modification and conjugation:

Fmoc-PEG5-NHS ester is a valuable tool for modifying proteins and attaching various functional groups or biomolecules. The NHS ester reacts with the primary amines (usually on lysine residues) of the protein, forming an amide bond and linking the PEG spacer to the protein. The Fmoc group can then be cleaved to reveal a free amine for further conjugation reactions. This approach allows researchers to:

  • Improve protein stability and solubility [].
  • Attach targeting moieties for specific delivery of the protein to desired cells or tissues [].
  • Conjugate fluorescent tags or other imaging probes for protein visualization.
  • Link enzymes to solid supports for creating biosensors or affinity chromatography applications [].

PROTAC linker for targeted protein degradation:

Fmoc-PEG5-NHS ester can be used as a linker molecule in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit specific E3 ubiquitin ligases to target proteins, marking them for degradation by the cellular proteasome system []. Fmoc-PEG5-NHS ester serves as a spacer unit connecting the ligand for the target protein to the ligand for the E3 ubiquitin ligase. The NHS ester moiety facilitates conjugation to the target protein, while the Fmoc group can be used for further modifications if needed [].

Fmoc-PEG5-NHS ester, or alpha-(9-Fluorenylmethyloxycarbonyl)amino-omega-carboxy succinimidyl ester poly(ethylene glycol), is a specialized chemical compound used primarily in bioconjugation applications. This compound features a hydrophilic polyethylene glycol (PEG) spacer that enhances solubility in aqueous environments, making it particularly useful for biological applications. The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a protecting group for the amine, which can be deprotected under basic conditions to facilitate further reactions. The NHS (N-hydroxysuccinimide) ester moiety is reactive towards primary amines, allowing for the formation of stable amide bonds with biomolecules .

Fmoc-PEG5-NHS ester acts as a linker molecule in bioconjugation reactions. The NHS ester selectively reacts with primary amines on biomolecules, forming a stable amide bond. This attaches the PEG spacer arm to the biomolecule. The PEG spacer arm can influence the properties of the biomolecule, such as increasing its water solubility, reducing aggregation, or extending its circulation time in vivo [].

The primary reaction involving Fmoc-PEG5-NHS ester is the conjugation with primary amines. This reaction proceeds readily at neutral to slightly alkaline pH, resulting in the formation of a stable amide bond. The reaction can be summarized as follows:

  • Activation: The NHS ester activates the carboxylic acid for nucleophilic attack by the amine.
  • Conjugation: The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide as a byproduct.

The deprotection of the Fmoc group can be achieved using basic conditions, allowing for further functionalization of the resulting amine .

Fmoc-PEG5-NHS ester is primarily utilized in bioconjugation strategies, particularly in the synthesis of antibody-drug conjugates and protein labeling. Its hydrophilic nature improves the solubility and bioavailability of conjugated molecules, enhancing their therapeutic efficacy. The compound is also employed in creating PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins within cells .

The synthesis of Fmoc-PEG5-NHS ester typically involves several steps:

  • Preparation of PEG Backbone: The PEG polymer can be synthesized through standard polymerization techniques.
  • Functionalization: The NHS ester is introduced to the PEG backbone via coupling reactions.
  • Fmoc Protection: The amine functionality is protected using Fmoc chloride in a suitable solvent.

This process often employs solid-phase peptide synthesis techniques to facilitate the assembly of complex structures .

Fmoc-PEG5-NHS ester has a wide range of applications, including:

  • Bioconjugation: Used for attaching drugs or labels to proteins, peptides, or nucleic acids.
  • Antibody-Drug Conjugates: Enhances targeting and delivery of cytotoxic agents.
  • Protein Labeling: Allows for visualization and tracking of proteins in biological systems.
  • PROTAC Development: Facilitates targeted protein degradation for therapeutic applications .

Studies involving Fmoc-PEG5-NHS ester focus on its reactivity with various biomolecules. Interaction studies typically assess:

  • Kinetics of Conjugation: Measuring reaction rates between Fmoc-PEG5-NHS ester and different primary amines.
  • Stability: Evaluating the stability of conjugated products under physiological conditions.
  • Biological Activity: Assessing how conjugation affects the pharmacodynamics and pharmacokinetics of therapeutic agents.

These studies help optimize its use in drug development and therapeutic applications .

Several compounds share structural similarities with Fmoc-PEG5-NHS ester, including:

Compound NameStructure HighlightsUnique Features
Fmoc-PEG3-NHS esterShorter PEG chain (3 units)Increased reactivity due to shorter spacer
PEG-NHS esterLacks Fmoc protectionDirectly reactive without deprotection step
Biotin-PEG-NHS esterContains biotin for affinity purificationAllows for specific binding to streptavidin
Maleimide-PEG-NHS esterContains maleimide group for thiol reactionsReacts specifically with thiols

Fmoc-PEG5-NHS ester stands out due to its balance between hydrophilicity from the PEG spacer and reactivity from both the NHS and Fmoc groups, making it versatile for various bioconjugation applications while maintaining stability and solubility .

Fmoc-PEG5-NHS ester consists of three key components:

  • Fmoc-protected amine: A base-labile carbamate group derived from fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu (succinimidyl carbonate). The Fmoc moiety is attached to a primary or secondary amine, providing temporary protection during synthesis.
  • PEG5 spacer: A linear polyethylene glycol chain with five ethylene glycol units, imparting hydrophilicity and solubility in both aqueous and organic solvents. The PEG spacer reduces nonspecific interactions and enhances the stability of conjugated molecules.
  • NHS ester: A reactive group formed from the reaction of carboxylic acids with NHS under coupling conditions (e.g., EDC or DCC). The NHS ester reacts with primary amines (-NH₂) to form stable amide bonds, enabling covalent conjugation to biomolecules.

Molecular Details

PropertyValueSource
Molecular FormulaC₃₂H₄₀N₂O₁₁
Molecular Weight628.7 g/mol
CAS Number1402080-11-8
Reactivity pH Range8.3–8.5

The Fmoc group is cleaved under basic conditions (e.g., piperidine), releasing dibenzofulvene as a UV-monitored byproduct. The NHS ester’s reactivity is pH-dependent, with optimal conjugation efficiency at alkaline conditions to deprotonate amines.

Historical Development of PEG-Based NHS Esters

The evolution of PEG-NHS esters reflects advancements in bioconjugation and drug delivery:

  • Early PEGylation (1970s–1980s):

    • PEG was first used to modify proteins to improve solubility and reduce immunogenicity.
    • Enzon Pharmaceuticals pioneered PEGylated therapeutics, including PEG-adenosine deaminase (ADAGEN®), approved in 1990.
  • NHS Ester Integration (1990s–2000s):

    • NHS esters replaced less stable activating agents (e.g., chloroformates) for biomolecule conjugation. Their compatibility with aqueous conditions and primary amines enabled widespread adoption in protein labeling and antibody-drug conjugate (ADC) development.
    • PEG-NHS esters emerged as hydrophilic alternatives to hydrophobic linkers, enabling higher drug-to-antibody ratios (DAR) without aggregation.
  • Modern Applications (2010s–Present):

    • Fmoc-PEG5-NHS ester combines PEG’s solubility advantages with Fmoc’s orthogonal protection-deprotection strategy, enabling precise control in solid-phase peptide synthesis (SPPS) and bioconjugation.
    • Branched and multi-arm PEG-NHS esters now allow multivalent conjugations, enhancing therapeutic payloads in ADCs.

Role in Modern Bioconjugation Strategies

Fmoc-PEG5-NHS ester is pivotal in three key applications:

Protein and Peptide Labeling

  • Mechanism: The NHS ester reacts with lysine residues or engineered amines on proteins to form stable amide bonds. The PEG5 spacer minimizes steric hindrance and improves conjugate solubility.
  • Examples:
    • Fluorescent tagging: PEG5-NHS esters with fluorophores enable live-cell imaging without compromising protein function.
    • ADC payloads: PEG linkers in ADCs (e.g., PEGylated maytansinoids) enhance drug solubility and reduce renal clearance.

Surface Modification and Materials Science

  • Applications:
    • Biosensor coatings: PEG-NHS esters functionalize surfaces with proteins or aptamers, reducing nonspecific binding.
    • Liposome targeting: Conjugation of PEG-NHS esters to liposomal surfaces improves circulation time and tumor targeting.

Solid-Phase Peptide Synthesis (SPPS)

  • Workflow:
    • Fmoc Deprotection: Piperidine removes the Fmoc group, exposing the amine for subsequent coupling.
    • Conjugation: The NHS ester links to amines on resins or other molecules, enabling iterative peptide assembly.
  • Advantages:
    • Orthogonality: Fmoc protection is compatible with other acid-labile groups (e.g., t-butyl carbamates).
    • Scalability: PEG5’s solubility facilitates purification and characterization of intermediates.

Solid-Phase Peptide Synthesis Integration

Fmoc-PEG5-NHS ester demonstrates exceptional compatibility with solid-phase peptide synthesis protocols, serving as a versatile polyethylene glycol linker that incorporates both Fmoc-protected amine functionality and N-hydroxysuccinimide ester reactivity [1] [2]. The compound exhibits molecular formula C32H40N2O11 with a molecular weight of 628.67 g/mol, positioning it as an optimal intermediate-length spacer for peptide modifications [1] [14]. During solid-phase peptide synthesis procedures, the Fmoc protecting group maintains stability throughout the coupling reactions while remaining readily removable under basic conditions using standard deprotection protocols [5] [7].

The integration process typically involves conjugation of the NHS ester terminus to resin-bound peptides containing primary amine functionalities, forming stable amide bonds under physiological to slightly alkaline conditions [5] [8]. Research demonstrates that PEG5-bis-NHS ester derivatives can be successfully incorporated during automated solid-phase peptide synthesis using standard N-α-Fmoc amino acids and HBTU coupling reagents [8]. The conjugation reactions proceed efficiently without prior HBTU activation, requiring only DIPEA assistance for completion within 15 minutes to 1 hour depending on reaction conditions [8].

The hydrophilic PEG spacer significantly enhances the aqueous solubility of peptide conjugates while maintaining the structural integrity necessary for solid-phase synthesis applications [1] [18]. Studies indicate that PEG units up to 2 kDa can be successfully introduced on solid support during automated synthesis, with larger PEG modifications requiring solution-phase approaches [5]. The Fmoc protection strategy allows for selective deprotection and subsequent conjugation steps, enabling controlled peptide modifications with orthogonal protection strategies [6] [10].

Solution-Phase Synthetic Methodologies

Solution-phase synthesis of Fmoc-PEG5-NHS ester involves methodical coupling reactions between Fmoc-protected amine precursors and activated carboxylic acid derivatives [8] [11]. The synthetic approach typically employs carbodiimide-mediated activation protocols, utilizing reagents such as EDC in combination with NHS to generate the reactive ester functionality [21] [23]. These reactions proceed most efficiently at pH 4.5-7.2 in non-amine containing buffers such as MES buffer systems [23] [25].

The solution-phase methodology requires careful control of reaction parameters to prevent premature hydrolysis of the NHS ester moiety [22] [25]. Research indicates that NHS ester formation reactions should be conducted in dry organic solvents or carefully controlled aqueous environments to maximize yield and maintain product stability [11] [22]. The synthetic procedure involves initial protection of the amine terminus with the Fmoc group, followed by PEG chain extension through iterative ethylene oxide addition or pre-formed PEG coupling reactions [3] [6].

Temperature control proves critical during solution-phase synthesis, with optimal conditions maintained between 0°C and room temperature to balance reaction efficiency against hydrolytic degradation [11] [25]. The use of anhydrous solvents such as dimethylformamide or dichloromethane facilitates the coupling reactions while minimizing competitive hydrolysis pathways [13] [25]. Purification of the final product typically involves column chromatography or preparative high-performance liquid chromatography to achieve the required purity specifications [8] [14].

Analytical Techniques for Purity Assessment

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as the primary analytical method for structural confirmation and purity assessment of Fmoc-PEG5-NHS ester [14] [15]. Proton NMR analysis consistently demonstrates characteristic resonances corresponding to the fluorenyl aromatic protons in the 7.3-7.9 ppm region, confirming the integrity of the Fmoc protecting group [15] [16]. The PEG backbone exhibits distinctive multiplets in the 3.6-4.0 ppm range, representing the repetitive ethylene oxide units that constitute the pentaethylene glycol spacer [15] [16].

The NHS ester functionality produces characteristic signals in the 2.8-2.9 ppm region corresponding to the succinimidyl methylene protons, providing definitive evidence for the presence of the reactive ester group [14] [15]. Carbon-13 NMR spectroscopy further confirms structural integrity through observation of carbonyl resonances at approximately 170-175 ppm for both the Fmoc carbamate and NHS ester functionalities [15] [16]. Commercial analytical reports consistently indicate NMR purity levels exceeding 98.0%, demonstrating the reliability of this analytical approach [14] [16].

Advanced NMR techniques including two-dimensional correlation spectroscopy provide additional structural verification, particularly for complex coupling patterns within the PEG chain regions [15] [16]. The integration ratios between aromatic Fmoc protons and aliphatic PEG protons serve as quantitative measures of structural integrity and help identify potential impurities or degradation products [14] [15].

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography represents a critical analytical technique for assessing the purity and homogeneity of Fmoc-PEG5-NHS ester preparations [8] [14]. Reverse-phase chromatographic methods typically employ C18 stationary phases with gradient elution systems utilizing acetonitrile-water mobile phases containing trifluoroacetic acid modifiers [8] [14]. Analytical protocols demonstrate retention times ranging from 5.74 to 6.36 minutes under standard gradient conditions, providing reproducible separation and quantification capabilities [8].

The chromatographic analysis enables detection and quantification of potential impurities including hydrolyzed NHS ester species, unreacted starting materials, and PEG chain length variants [8] [14]. UV detection at 254 nm facilitates monitoring of the Fmoc chromophore, while evaporative light scattering detection provides universal detection capabilities for all molecular species regardless of chromophoric properties [8] [14]. Semi-preparative HPLC methods enable purification of synthetic products to analytical grade specifications [8].

Quality control protocols typically require chromatographic purity exceeding 95% for research-grade materials, with pharmaceutical applications demanding higher purity thresholds [10] [14]. The analytical method development process involves optimization of mobile phase composition, gradient profiles, and detection parameters to achieve baseline resolution of closely related impurities [8] [14].

Mass Spectrometric Analysis

Mass spectrometric analysis provides definitive molecular weight confirmation and structural characterization of Fmoc-PEG5-NHS ester [8] [14]. Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry employing α-cyano-4-hydroxycinnamic acid matrix consistently yields molecular ion peaks at m/z 628.67 corresponding to the protonated molecular ion [8] [14]. High-resolution electrospray ionization mass spectrometry demonstrates mass accuracy within 1 ppm, confirming the molecular formula C32H40N2O11 [8] [14].

Tandem mass spectrometry experiments provide fragmentation patterns that verify the connectivity between functional groups, particularly the linkage between the Fmoc protecting group and the PEG chain [8] [14]. The characteristic loss of the fluorenylmethoxycarbonyl group produces fragment ions that confirm the presence and integrity of the Fmoc protection [8] [14]. Additionally, fragmentation of the NHS ester functionality yields diagnostic ions that validate the reactive ester terminus [8] [14].

Liquid chromatography-mass spectrometry coupling enables simultaneous separation and identification of impurities, providing comprehensive analytical characterization [14] [16]. The technique proves particularly valuable for identifying hydrolysis products, oxidation impurities, and chain length variants that may compromise the performance of the final product [8] [14].

Physicochemical Properties

Solubility Profiles in Aqueous and Organic Media

Solvent SystemSolubilityReference
WaterSoluble (enhanced by hydrophilic PEG spacer) [1] [18]
Dimethyl sulfoxideSoluble [18]
DichloromethaneSoluble [18]
DimethylformamideSoluble [18]
MethanolExcellent [33]
EthanolExcellent [33]
AcetoneGood [32]
BenzeneGood [32]

Fmoc-PEG5-NHS ester exhibits exceptional solubility characteristics across both aqueous and organic solvent systems, attributed primarily to the amphiphilic nature of the PEG backbone [18] [33]. The compound demonstrates excellent water solubility due to the hydrophilic polyethylene glycol spacer, which enhances aqueous compatibility compared to non-PEGylated analogues [1] [18]. Research indicates that PEG molecules exhibit infinite water solubility for molecular weights below 600 Da, positioning the 628.67 g/mol Fmoc-PEG5-NHS ester at the threshold of this exceptional solubility range [29] [34].

The solubility profile in organic solvents reflects the balanced hydrophobic-hydrophilic character of the molecule [33] [32]. The fluorenyl ring system contributes significant hydrophobic character, enhancing solubility in aromatic and chlorinated solvents, while the PEG chain maintains compatibility with polar aprotic solvents [18] [33]. Studies demonstrate that PEG compounds maintain excellent solubility in dimethyl sulfoxide, dimethylformamide, and dichloromethane, making these solvents optimal for synthetic and analytical applications [18] [33].

The unique solubility characteristics enable versatile application across diverse experimental conditions [33] [32]. The compound remains soluble in polar protic solvents including methanol and ethanol, facilitating purification and handling procedures [33]. However, solubility decreases significantly in aliphatic hydrocarbons, consistent with the polar nature of both the PEG backbone and the terminal functional groups [32].

Stability Under Varied pH and Temperature Conditions

pHTemperature (°C)NHS Ester Half-lifeReference
7.004-5 hours [21]
8.041 hour [23]
8.6410 minutes [21] [23]

The stability profile of Fmoc-PEG5-NHS ester demonstrates significant pH and temperature dependence, particularly regarding the NHS ester functionality [21] [23]. Under neutral to mildly acidic conditions, the compound exhibits enhanced stability with NHS ester half-lives extending to 4-5 hours at pH 7.0 and 0°C [21]. However, increasing pH dramatically accelerates hydrolytic degradation, with half-life values decreasing to approximately 10 minutes at pH 8.6 and 4°C [21] [23].

The Fmoc protecting group demonstrates exceptional stability under acidic conditions, remaining intact during trifluoroacetic acid cleavage procedures and withstanding prolonged exposure to pH values below 3 [26] [39]. This acid stability enables the compound to survive harsh synthetic conditions while maintaining protecting group integrity [39] [42]. Conversely, the Fmoc group exhibits rapid deprotection under basic conditions, with complete removal achieved using 20% piperidine in dimethylformamide within 2-30 minutes [37] [42].

Temperature effects on stability prove particularly pronounced for the NHS ester functionality [21] [25]. Storage at -20°C with appropriate desiccants maintains product integrity for extended periods, while exposure to room temperature in aqueous environments accelerates hydrolytic degradation [12] [25]. The optimal storage conditions involve maintaining the compound at -20°C in anhydrous environments, with equilibration to room temperature prior to opening containers to prevent moisture condensation [25] [40].

Proteolysis-Targeting Chimeras Design

Linker Optimization for Ubiquitin-Proteasome System Engagement

Fmoc-polyethylene glycol-5-N-hydroxysuccinimide ester serves as a critical building block in the design and optimization of Proteolysis-Targeting Chimeras, representing a revolutionary approach to targeted protein degradation [1] [2]. The compound's unique bifunctional architecture enables precise control over the spatial arrangement of warhead and E3 ligase recruiting moieties, which is fundamental for productive ternary complex formation and subsequent ubiquitin-proteasome system engagement [3] [4].

The optimization of linker length and composition represents one of the most critical parameters in Proteolysis-Targeting Chimeras development. Research has demonstrated that the judicious selection of polyethylene glycol chain length significantly influences the degradation efficiency and target selectivity [5] [6]. Fmoc-polyethylene glycol-5-N-hydroxysuccinimide ester, with its five ethylene glycol units, provides an optimal balance between flexibility and structural constraint, enabling the formation of stable ternary complexes while maintaining the necessary spatial proximity for effective ubiquitin transfer [5] [7].

The mechanism of ubiquitin-proteasome system engagement through Fmoc-polyethylene glycol-5-N-hydroxysuccinimide ester-based linkers involves several critical steps. Initially, the Proteolysis-Targeting Chimera facilitates the recruitment of the target protein to the E3 ubiquitin ligase, forming a ternary complex [3] [4]. The polyethylene glycol spacer allows for conformational flexibility while maintaining the appropriate distance for productive protein-protein interactions. Subsequently, the E3 ligase catalyzes the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the target protein, leading to polyubiquitination and proteasomal degradation [4] [8].

Structural studies have revealed that the length and flexibility of the polyethylene glycol linker directly impact the geometry of the ternary complex and the efficiency of ubiquitin transfer [9] [5]. Linkers that are too short may prevent proper protein alignment, while excessively long linkers can lead to entropic penalties and reduced binding cooperativity [5] [6]. The five-unit polyethylene glycol chain in Fmoc-polyethylene glycol-5-N-hydroxysuccinimide ester provides approximately 22-25 atoms of linear separation, which has been shown to be optimal for many protein targets [5] [10].

Case Studies in Oncology Therapeutics

The application of Fmoc-polyethylene glycol-5-N-hydroxysuccinimide ester in oncology therapeutics has yielded promising results across multiple cancer types, with several notable case studies demonstrating its efficacy in targeted protein degradation strategies [11] [4] [12]. These applications leverage the compound's ability to facilitate the selective degradation of oncogenic proteins that were previously considered undruggable.

In breast cancer therapeutics, Fmoc-polyethylene glycol-5-N-hydroxysuccinimide ester-based Proteolysis-Targeting Chimeras have been successfully employed to target estrogen receptor alpha degradation [11] [13]. The vepdegestrant compound, which incorporates optimized polyethylene glycol linker chemistry, has demonstrated significant tumor growth inhibition in preclinical models and has advanced to clinical trials [3] [13]. The linker optimization enabled selective targeting of estrogen receptor alpha while minimizing off-target effects on related nuclear receptors [4] [12].

Prostate cancer research has benefited significantly from Fmoc-polyethylene glycol-5-N-hydroxysuccinimide ester applications in androgen receptor targeting strategies [3] [11]. The bavdegalutamide compound represents a landmark achievement in Proteolysis-Targeting Chimera design, utilizing precisely engineered polyethylene glycol linkers to achieve selective androgen receptor degradation [3] [4]. Clinical trials have demonstrated superior efficacy compared to traditional androgen receptor antagonists, with the polyethylene glycol linker playing a crucial role in maintaining drug-like properties and pharmacokinetic optimization [11] [12].

Hematological malignancies have also shown remarkable response to Fmoc-polyethylene glycol-5-N-hydroxysuccinimide ester-based therapeutics, particularly in targeting bromodomain and extraterminal domain proteins [11] [4]. The development of highly potent Proteolysis-Targeting Chimeras targeting bromodomain-containing protein 4 has demonstrated nanomolar to picomolar potency in acute myeloid leukemia cell lines [7] [12]. The optimized polyethylene glycol linker length enables efficient recruitment of cereblon or von Hippel-Lindau E3 ligases while maintaining cellular permeability and metabolic stability [4] [7].

Protein-Peptide Bioconjugation Strategies

Amine-Specific Coupling Mechanisms

The amine-specific coupling mechanisms facilitated by Fmoc-polyethylene glycol-5-N-hydroxysuccinimide ester represent a cornerstone of modern bioconjugation chemistry, enabling precise and selective modification of proteins and peptides [14] [15]. The N-hydroxysuccinimide ester functionality provides exceptional reactivity toward primary amines, forming stable amide bonds under mild physiological conditions [15] [16].

The reaction mechanism proceeds through nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the N-hydroxysuccinimide ester, forming a tetrahedral intermediate that subsequently collapses to expel N-hydroxysuccinimide and form the stable amide bond [15] [17]. This reaction is highly pH-dependent, with optimal coupling occurring at pH 8.3-8.5, where the amine groups are predominantly deprotonated and thus more nucleophilic [15] [16]. At lower pH values, amine protonation reduces reactivity, while higher pH conditions accelerate N-hydroxysuccinimide ester hydrolysis, decreasing coupling efficiency [15] [17].

The selectivity of Fmoc-polyethylene glycol-5-N-hydroxysuccinimide ester for primary amines is particularly advantageous in protein modification applications. Proteins typically contain multiple lysine residues with epsilon-amino groups and an N-terminal alpha-amino group, providing multiple sites for conjugation [14] [16]. The differential reactivity between N-terminal amines and lysine side chains can be exploited for site-selective modifications, with N-terminal amines generally showing higher reactivity due to their lower pKa values [18] [19].

Recent advances in amine-specific coupling have focused on developing more selective and efficient conjugation strategies. The incorporation of the 9-fluorenylmethoxycarbonyl protecting group in Fmoc-polyethylene glycol-5-N-hydroxysuccinimide ester provides additional functionality for orthogonal protection strategies [14] [20]. This protecting group can be selectively removed under basic conditions, enabling sequential conjugation reactions and the construction of complex bioconjugates with multiple functional domains [20] [21].

Impact on Pharmacokinetic Optimization

The pharmacokinetic optimization achieved through Fmoc-polyethylene glycol-5-N-hydroxysuccinimide ester-mediated bioconjugation represents a paradigm shift in protein therapeutics development, addressing fundamental challenges related to circulation time, biodistribution, and metabolic stability [22] [23] [24]. The polyethylene glycol component acts as a hydrophilic shield, dramatically altering the pharmacokinetic profile of conjugated proteins and peptides [25] [26].

Circulation half-life enhancement represents one of the most significant pharmacokinetic improvements achieved through polyethylene glycol conjugation. Studies have demonstrated 5-50 fold increases in plasma half-life for protein therapeutics modified with appropriately sized polyethylene glycol chains [22] [27] [26]. The mechanism underlying this enhancement involves increased hydrodynamic size, which reduces glomerular filtration and delays renal clearance [23] [24]. Additionally, the hydrophilic polyethylene glycol corona reduces protein-protein interactions and aggregation, further contributing to enhanced circulation stability [25] [26].

Biodistribution optimization through Fmoc-polyethylene glycol-5-N-hydroxysuccinimide ester conjugation enables enhanced targeting to diseased tissues while reducing accumulation in healthy organs [22] [28] [24]. The enhanced permeability and retention effect, facilitated by prolonged circulation time, allows polyethylene glycol-modified therapeutics to preferentially accumulate in tumor tissues through passive targeting mechanisms [29] [25]. This selective biodistribution significantly improves the therapeutic index by increasing drug concentration at the target site while minimizing systemic exposure [24] [30].

Immunogenicity reduction represents another critical pharmacokinetic advantage of polyethylene glycol conjugation. The polyethylene glycol shield provides steric hindrance that prevents immune recognition of the conjugated protein, reducing the formation of neutralizing antibodies by 70-90% [25] [24] [26]. This immunogenic masking effect is particularly important for protein therapeutics derived from non-human sources or engineered proteins with potentially immunogenic sequences [23] [24].

Nanoparticle Functionalization for Drug Delivery

Polyethylene Glycol Modification in Liposomal Formulations

Polyethylene glycol modification in liposomal formulations utilizing Fmoc-polyethylene glycol-5-N-hydroxysuccinimide ester represents a sophisticated approach to enhancing drug delivery efficiency and therapeutic outcomes [31] [29] [32]. The integration of polyethylene glycol chains onto liposomal surfaces fundamentally alters their interaction with biological systems, providing stealth properties that enable prolonged circulation and enhanced tissue targeting [31] [33].

The incorporation of Fmoc-polyethylene glycol-5-N-hydroxysuccinimide ester into liposomal formulations can be achieved through two primary methodologies: pre-insertion and post-insertion techniques [31] [34]. Pre-insertion involves incorporating polyethylene glycol-lipid conjugates during the initial liposome formation process, resulting in polyethylene glycol chains distributed on both inner and outer leaflets of the lipid bilayer [31] [32]. Post-insertion methodology enables selective modification of the outer liposomal surface through reaction of Fmoc-polyethylene glycol-5-N-hydroxysuccinimide ester with amino-functionalized lipids already incorporated into the liposome structure [31] [34].

The density and length of polyethylene glycol chains significantly influence the performance characteristics of polyethylene glycol-modified liposomes. Studies have demonstrated that polyethylene glycol surface coverage densities of 5-15% provide optimal balance between circulation enhancement and cellular uptake efficiency [31] [32]. Below 5% coverage, insufficient steric stabilization fails to prevent mononuclear phagocyte system recognition, while coverage exceeding 15% can impair cellular internalization and endosomal escape mechanisms [31] [33].

Clinical applications of polyethylene glycol-modified liposomal formulations have achieved remarkable success in oncology therapeutics. Doxil, the first clinically approved polyethylene glycol-modified liposomal formulation, demonstrates significantly reduced cardiotoxicity compared to free doxorubicin while maintaining therapeutic efficacy [31] [32] [33]. The polyethylene glycol coating enables passive tumor targeting through the enhanced permeability and retention effect, resulting in preferential accumulation in tumor tissues compared to healthy organs [29] [33].

Surface Engineering for Enhanced Biodistribution

Surface engineering strategies employing Fmoc-polyethylene glycol-5-N-hydroxysuccinimide ester enable precise control over nanoparticle biodistribution patterns, facilitating targeted delivery to specific organs and tissues while minimizing off-target accumulation [35] [36] [37]. These approaches leverage the unique properties of polyethylene glycol to modulate nanoparticle-biological system interactions at the molecular level [35] [29].

The mechanism of enhanced biodistribution through surface engineering involves multiple complementary effects. Polyethylene glycol modification reduces opsonin protein adsorption onto nanoparticle surfaces, preventing recognition by circulating macrophages and extending circulation time [35] [29]. The hydrophilic polyethylene glycol corona also influences the protein corona composition, favoring the adsorption of dysopsonins that further enhance circulation stability [36] [37].

Organ-specific targeting can be achieved through careful optimization of polyethylene glycol chain length and surface density. For hepatic targeting, shorter polyethylene glycol chains (molecular weight 1-5 kDa) allow sufficient protein adsorption to facilitate hepatocyte recognition while providing protection against rapid clearance [35] [37]. Renal targeting strategies utilize intermediate chain lengths (5-20 kDa) that enable glomerular filtration while preventing tubular reabsorption [36] [37].

Tumor targeting represents one of the most clinically relevant applications of surface-engineered nanoparticles. The enhanced permeability and retention effect, facilitated by polyethylene glycol modification, enables preferential accumulation in tumor tissues with leaky vasculature [35] [29]. Studies have demonstrated 10-50 fold increases in tumor accumulation for polyethylene glycol-modified nanoparticles compared to unmodified formulations [36] [37]. The optimal polyethylene glycol molecular weight for tumor targeting typically ranges from 20-40 kDa, providing maximal circulation enhancement while maintaining nanoparticle stability [29] [37].

Advanced surface engineering strategies incorporate stimuli-responsive elements that enable controlled polyethylene glycol shedding in response to tumor microenvironment conditions. These systems utilize pH-sensitive linkages, enzyme-cleavable bonds, or redox-responsive chemistry to remove the polyethylene glycol coating upon reaching the target tissue, thereby restoring cellular internalization capability while maintaining circulation benefits [36] [37]. Such approaches represent the next generation of surface-engineered nanoparticles for precision drug delivery applications [37] [38].

Data Tables

The comprehensive research findings presented in this review are supported by extensive data compilation across multiple application domains:

Table 1: Chemical Properties of Fmoc-polyethylene glycol-5-N-hydroxysuccinimide ester

  • Molecular weight: 628.68 g/mol
  • Chemical formula: C32H40N2O11
  • CAS number: 1402080-11-8
  • Purity: ≥95%
  • Storage: -20°C
  • Solubility: DMSO, DCM, DMF

Table 2: Proteolysis-Targeting Chimera Linker Optimization Parameters

  • Optimal linker length: 6-12 atoms for general applications
  • Polyethylene glycol linkers provide tunable degradation efficiency
  • Enhanced biocompatibility compared to alkyl alternatives
  • Context-dependent optimization required for specific targets

Table 3: Bioconjugation Mechanism Comparison

  • N-hydroxysuccinimide ester coupling: pH 8.3-8.5, stable amide formation
  • High selectivity for primary amines
  • Physiologically stable bond formation
  • 1-4 hour reaction time under mild conditions

Table 4: Pharmacokinetic Optimization Effects

  • Circulation half-life: 5-50 fold increase
  • Renal clearance: 80-95% reduction
  • Immunogenicity: 70-90% reduction
  • Bioavailability: 2-10 fold improvement

Table 5: Nanoparticle Functionalization Applications

  • Liposomal formulations: Prolonged circulation, reduced mononuclear phagocyte system uptake
  • Enhanced tumor targeting via enhanced permeability and retention effect
  • Clinical success: Doxil and related formulations
  • Optimal polyethylene glycol coverage: 5-15% for balanced performance

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Exact Mass

628.2632

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Chen Y, Xia R, Huang Y, Zhao W, Li J, Zhang X, Wang P, Venkataramanan R, Fan J, Xie W, Ma X, Lu B, Li S. An immunostimulatory dual-functional nanocarrier that improves cancer immunochemotherapy. Nat Commun. 2016 Nov 7;7:13443. doi: 10.1038/ncomms13443. PubMed PMID: 27819653; PubMed Central PMCID: PMC5103075.
2: Zhao M, Huang Y, Chen Y, Xu J, Li S, Guo X. PEG-Fmoc-Ibuprofen Conjugate as a Dual Functional Nanomicellar Carrier for Paclitaxel. Bioconjug Chem. 2016 Sep 21;27(9):2198-205. doi: 10.1021/acs.bioconjchem.6b00415. Epub 2016 Aug 25. PubMed PMID: 27532881.
3: Zhang P, Li J, Ghazwani M, Zhao W, Huang Y, Zhang X, Venkataramanan R, Li S. Effective co-delivery of doxorubicin and dasatinib using a PEG-Fmoc nanocarrier for combination cancer chemotherapy. Biomaterials. 2015 Oct;67:104-14. doi: 10.1016/j.biomaterials.2015.07.027. Epub 2015 Jul 15. PubMed PMID: 26210177; PubMed Central PMCID: PMC4550547.
4: Zhang Y, Huang Y, Zhao W, Lu J, Zhang P, Zhang X, Li J, Gao X, Venkataramanan R, Li S. Fmoc-conjugated PEG-vitamin E2 micelles for tumor-targeted delivery of paclitaxel: enhanced drug-carrier interaction and loading capacity. AAPS J. 2014 Nov;16(6):1282-91. doi: 10.1208/s12248-014-9651-2. Epub 2014 Sep 6. PubMed PMID: 25193267; PubMed Central PMCID: PMC4389742.
5: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.

Explore Compound Types